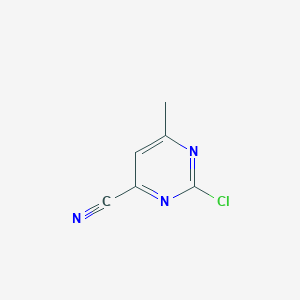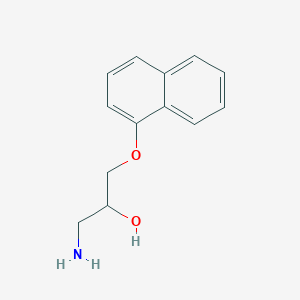
N-去异丙基普萘洛尔
描述
N-Desisopropylpropranolol is a compound with the molecular formula C13H15NO2 . It is one of the active metabolites of propranolol, a widely prescribed β-adrenergic blocking drug used for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension .
Chemical Reactions Analysis
N-Desisopropylpropranolol is generated from propranolol by side-chain N-desisopropylation . It is metabolized to naphthoxylactic acid in rat liver . The metabolism involves monoamine oxidase (MAO) deaminating N-Desisopropylpropranolol to an aldehyde intermediate, and mitochondrial aldehyde dehydrogenase (ALDH) subsequently catalyzes the enantioselective metabolism of the aldehyde intermediate to naphthoxylactic acid .
科学研究应用
Analytical Reference Standard
N-Desisopropylpropranolol is used as an analytical reference standard for the determination of propranolol and its metabolites in biological samples using chromatography techniques .
Pharmacokinetic Studies
It is utilized in pharmacokinetic studies to understand the metabolism and excretion patterns of propranolol in various populations, including infants .
作用机制
Mode of Action
NDP, like propranolol, is a non-selective beta-adrenergic antagonist . It binds to beta-adrenergic receptors, blocking the binding of adrenaline and noradrenaline. This blockade results in a decrease in heart rate, cardiac output, and blood pressure .
Biochemical Pathways
The metabolism of propranolol, from which NDP is derived, involves three main pathways: ring oxidation, side chain oxidation, and glucuronidation . The formation of NDP is part of the side chain oxidation process. The first step to NDP is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .
Pharmacokinetics
Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . The first step to NDP is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid . The pharmacokinetics of NDP would be expected to follow similar principles, with absorption, distribution, metabolism, and excretion (ADME) properties influenced by these metabolic pathways.
Result of Action
The molecular and cellular effects of NDP’s action are likely to be similar to those of propranolol, given that they share the same targets. This includes a decrease in heart rate, cardiac output, and blood pressure . .
Action Environment
The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the activity of the CYP enzymes involved in NDP metabolism . For example, quinidine, a specific inhibitor of CYP2D6, can inhibit propranolol 4- and 5-hydroxylase activities selectively and in a concentration-dependent manner . Similarly, alpha-naphthoflavone, a potent inhibitor of CYP1A2, can inhibit all of the propranolol oxidation activities .
属性
IUPAC Name |
1-amino-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCITCRZXLMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943119 | |
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desisopropylpropranolol | |
CAS RN |
20862-11-7 | |
| Record name | (±)-Desisopropylpropranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20862-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desisopropylpropranolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



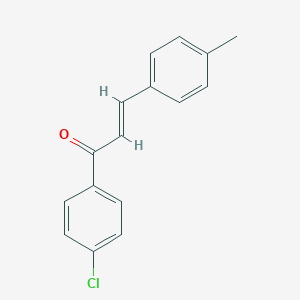
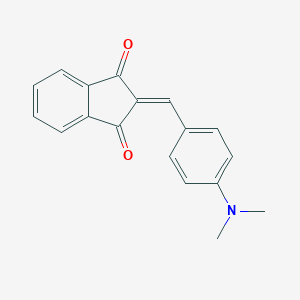

![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

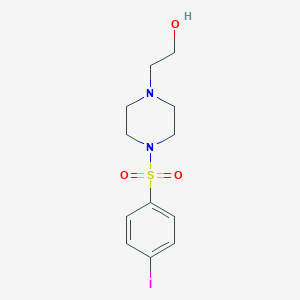


![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)




